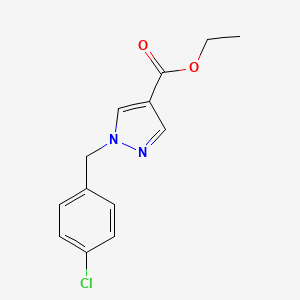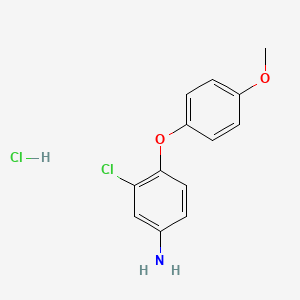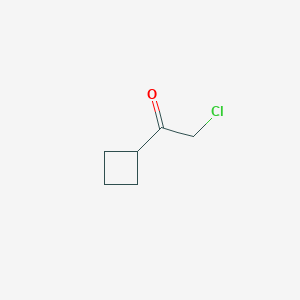
1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
Descripción general
Descripción
1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chloro-benzyl group attached to the nitrogen atom of the pyrazole ring and an ethyl ester group attached to the carboxylic acid moiety at the 4-position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-benzyl bromide with 1H-pyrazole-4-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Substitution: Products with various functional groups replacing the chlorine atom.
Hydrolysis: 1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid.
Oxidation: Oxidized derivatives of the pyrazole ring.
Aplicaciones Científicas De Investigación
1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory or anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the 4-chloro-benzyl group and the pyrazole ring can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester can be compared with other pyrazole derivatives, such as:
1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with a methyl group instead of a chlorine atom.
1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester: Contains a nitro group, which can significantly alter its chemical properties and biological activity.
The uniqueness of this compound lies in the presence of the chlorine atom, which can influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
IUPAC Name |
ethyl 1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-3-5-12(14)6-4-10/h3-7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFYEOFOVUOZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1419736.png)
![{4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1419737.png)




![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)



![Methyl 2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1419748.png)
